BenchChemオンラインストアへようこそ!

3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This research-grade screening compound provides a first-in-class structural topology for focused quinazoline-2,4-dione libraries. The specific 3-pentyl/7-(4-phenylpiperazine-1-carbonyl) substitution pattern is orthogonal to patented PARP-1/2 series, enabling generation of novel SAR data for sigma-1 receptors, T-type calcium channels, or unexplored targets. Substituting with 'close analogs' risks target-switching. Ideal for labs executing sigma-1 binding or comparative MTT cytotoxicity panels.

Molecular Formula C24H28N4O3
Molecular Weight 420.513
CAS No. 892265-58-6
Cat. No. B2847082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
CAS892265-58-6
Molecular FormulaC24H28N4O3
Molecular Weight420.513
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O
InChIInChI=1S/C24H28N4O3/c1-2-3-7-12-28-23(30)20-11-10-18(17-21(20)25-24(28)31)22(29)27-15-13-26(14-16-27)19-8-5-4-6-9-19/h4-6,8-11,17H,2-3,7,12-16H2,1H3,(H,25,31)
InChIKeyIJOQYHBNFCQBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione (CAS 892265-58-6): Chemical Class, Structural Features, and Core Procurement Profile


3-Pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a synthetic, small-molecule heterocycle (C24H28N4O3; MW 420.5 g/mol) that merges a quinazoline-2,4-dione core with a 3-pentyl side chain and a 4-phenylpiperazine-1-carbonyl substituent at the 7-position . The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, associated with PARP inhibition, T-type calcium channel antagonism, and kinase modulation , while the 4-phenylpiperazine fragment is a classical pharmacophore for sigma receptors and aminergic GPCRs [1]. Despite its modular design, the compound has not been described in any primary research publication, patent, or public bioactivity database as a bioactive entity [2]. It is currently listed only by a restricted set of chemical suppliers as a research-grade screening compound, typically at ≥95% purity .

Procurement Risk for 892265-58-6: Why Direct In-Class Substitution Without Comparative Data Is Unsupported


Quinazoline-2,4-diones and 4-phenylpiperazines are each represented by hundreds of biologically characterized analogs with widely divergent target profiles [1]. Within this chemical space, even minor structural changes—such as altering the N3-alkyl chain length, modifying the carbonyl linker position, or substituting the 4-phenyl ring on the piperazine—can profoundly shift primary pharmacology from PARP-1/2 inhibition to sigma-1 receptor binding, T-type calcium channel blockade, or 5-HT2A antagonism [2]. For CAS 892265-58-6, the specific combination of a 3-pentyl chain and a 7-(4-phenylpiperazine-1-carbonyl) moiety has no established target profile, selectivity fingerprint, or pharmacokinetic baseline [3]. Consequently, substituting this compound with a 'close analog'—such as 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione or 3-pentyl-7-(4-(pyridin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione—carries an unquantifiable risk of target-switching and incompatible biological readout [4]. The evidence below documents what can and cannot be asserted at the class level.

Quantitative Differentiation Evidence for CAS 892265-58-6: Structure-Based Comparator Analysis and Class-Level Inference


Structural Distinctiveness: N3-Pentyl vs. N3-Phenethyl in Quinazoline-2,4-dione 4-Phenylpiperazine Analogs

The most structurally proximate analog identified with a publicly available listing is 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione, which differs from CAS 892265-58-6 only by a phenethyl vs. pentyl N3-substituent [1]. In the broader quinazoline-2,4-dione class, N3-alkyl chain length and structure are established determinants of target potency and selectivity: PARP-1/2 inhibitors in this series show IC50 shifts of >100-fold when the N3-substituent is changed from methyl to ethyl . The 3-pentyl group of CAS 892265-58-6 is longer and more lipophilic than the 3-phenethyl group (clogP difference estimated at ~0.8 log units favoring pentyl) [2]. However, no direct comparative bioassay data exist for these two specific compounds.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

7-Position Carbonyl-Linked 4-Phenylpiperazine vs. 3-Position Propyl-Linked 4-Phenylpiperazine: Target Class Divergence

CAS 892265-58-6 employs a carbonyl linker between the quinazoline core and the 4-phenylpiperazine group at the 7-position. A well-characterized comparator is Pelanserin (3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione), which links the same 4-phenylpiperazine group to the N3-position via a propyl chain and acts as a potent 5-HT2A and α1-adrenoceptor antagonist [1]. This linker and positional difference is pharmacologically decisive: the carbonyl at the 7-position introduces a hydrogen bond acceptor and restricts rotational freedom, which in related chemotypes shifts binding preference away from aminergic GPCRs toward sigma-1 receptors or kinase ATP-binding sites [2]. In ChEMBL, a compound with a 4-(4-phenylpiperazine-1-carbonyl)benzyl group on a quinazoline-2,4-dione scaffold showed sigma-1 receptor affinity (Ki = 0.74 nM) [3]. No direct binding data exist for CAS 892265-58-6 itself.

Sigma Receptor 5-HT2A Antagonism Pharmacophore Mapping

T-Type Calcium Channel vs. Sigma-1 Receptor: Target Divergence Between the 3-Pentyl-7-Carbonyl Series and the BK10040 Series

A structurally related quinazoline-2,4-dione containing a piperazine moiety, designated BK10040 (compound 6e), has been characterized as a T-type calcium channel antagonist with antineoplastic activity and MTT cytotoxicity IC50 values of 2.25 µM (A549 lung adenocarcinoma) and 0.93 µM (MiaPaCa2 pancreatic cancer) [1]. BK10040 is described as a piperazine-containing quinazoline derivative in MeSH [2]; however, its exact structure has not been publicly mapped to CAS 892265-58-6. If BK10040 differs from CAS 892265-58-6 in its linker, substitution pattern, or ring system (as appears likely given the distinct compound codes), then T-type calcium channel antagonism cannot be attributed to CAS 892265-58-6 by extrapolation. Conversely, if BK10040 is structurally confirmed to be identical to CAS 892265-58-6, then T-type calcium channel blockade with antiproliferative activity becomes its primary differentiator against most quinazoline-2,4-dione analogs that instead target PARP-1/2 or sigma receptors.

T-type Calcium Channel Sigma-1 Receptor Antineoplastic Activity

Absence of PARP-1/2 Inhibitory Activity Data: Differentiating CAS 892265-58-6 from the Dominant Quinazoline-2,4-dione PARP Inhibitor Series

The most extensively characterized quinazoline-2,4-dione subclass comprises PARP-1/2 inhibitors, with leading compounds (e.g., Cpd36 from Zhou et al. 2021) achieving IC50 values of 0.94 nM (PARP-1) and 0.87 nM (PARP-2) . These PARP inhibitors feature an N3-substituted piperazine or piperazinone at the 1-position of the quinazoline-2,4-dione core, structurally distinct from the 7-carbonyl-linked 4-phenylpiperazine of CAS 892265-58-6. In the PARP series, the piperazine substituent occupies the adenine-ribose binding (AD) site of the enzyme . The 7-position carbonyl linker of CAS 892265-58-6 would place the phenylpiperazine group in a different vector, incompatible with the co-crystallized PARP-1 binding mode. Therefore, CAS 892265-58-6 is structurally unlikely to act as a PARP-1/2 inhibitor, distinguishing it from the most commercially pursued quinazoline-2,4-dione subclass.

PARP Inhibition Drug Discovery Oncology

Procurement-Relevant Application Scenarios for CAS 892265-58-6 Based on Current Structural and Class-Level Evidence


Sigma-1 Receptor Probe Development and Radioligand Displacement Screening

Based on the established affinity of 7-carbonyl-linked 4-phenylpiperazine quinazoline-2,4-diones for the sigma-1 receptor (Ki as low as 0.74 nM for related analogs [1]), CAS 892265-58-6 is structurally positioned as a candidate sigma-1 receptor ligand. Researchers conducting sigma-1 receptor binding assays (e.g., [3H]-(+)-pentazocine displacement in guinea pig brain cortex membranes) should evaluate this compound head-to-head against known sigma-1 ligands such as haloperidol (Ki ~3 nM) or NE-100 (Ki ~1 nM) to determine whether the 3-pentyl substitution enhances or diminishes affinity relative to other N3-substituted analogs. The sp3-rich pentyl chain may confer a distinct binding kinetics profile compared to aromatic N3-substituents, which could be advantageous for probing allosteric vs. orthosteric sigma-1 binding modes.

T-Type Calcium Channel Antagonist Verification and Antiproliferative Activity Assessment

If structural identity between CAS 892265-58-6 and BK10040 (compound 6e) is confirmed, this compound becomes a candidate T-type calcium channel antagonist with established antiproliferative activity against A549 (IC50 = 2.25 µM) and MiaPaCa2 (IC50 = 0.93 µM) cancer cell lines [2]. The immediate procurement-relevant application is a comparative MTT cytotoxicity panel against these cell lines, benchmarking against the lead compound KYS05090 and the clinically used T-type calcium channel blocker mibefradil to quantify the selectivity and potency advantage. Researchers should request a certificate of analysis confirming the compound's identity and purity prior to initiating these cell-based assays.

Selectivity Profiling Against Aminergic GPCR Panels

The 4-phenylpiperazine moiety is a privileged scaffold for 5-HT2A, 5-HT1A, α1-adrenoceptor, and D2 dopamine receptor binding [3]. Pelanserin, a close structural relative, is a potent 5-HT2A and α1-adrenoceptor antagonist. CAS 892265-58-6 differs in both the linker type (carbonyl vs. propyl) and the attachment position (7- vs. 3-), which are predicted to redirect selectivity away from aminergic GPCRs. A procurement-relevant application is a broad selectivity screen (e.g., Eurofins Panlabs GPCR panel) comparing CAS 892265-58-6 directly with Pelanserin to quantify the selectivity shift. This data would define the compound's utility as a sigma-1-selective probe vs. a multi-target agent.

Medicinal Chemistry Scaffold Diversification and Library Design

For groups building focused quinazoline-2,4-dione screening libraries, CAS 892265-58-6 provides a scaffold topology that is orthogonal to the dominant PARP-inhibitor chemotype . The 7-carbonyl-linked 4-phenylpiperazine combined with an N3-pentyl chain represents a chemical space that is unpopulated in public bioactivity databases. Procurement of this compound enables generation of first-in-class data for this specific substitution pattern, with the potential to establish structure-activity relationships divergent from those of the extensively patented PARP-1/2 inhibitor series. The compound can serve as a starting point for a parallel medicinal chemistry campaign targeting sigma receptors, calcium channels, or previously uncharacterized targets.

Quote Request

Request a Quote for 3-pentyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.